4-fluoro-N-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}benzenesulfonamide
CAS No.:
Cat. No.: VC15005093
Molecular Formula: C24H24FN3O3S
Molecular Weight: 453.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H24FN3O3S |
|---|---|
| Molecular Weight | 453.5 g/mol |
| IUPAC Name | 4-fluoro-N-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C24H24FN3O3S/c25-21-10-12-23(13-11-21)32(30,31)26-18-19-6-8-20(9-7-19)24(29)28-16-14-27(15-17-28)22-4-2-1-3-5-22/h1-13,26H,14-18H2 |
| Standard InChI Key | JHJDSIWSWSTMEK-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CNS(=O)(=O)C4=CC=C(C=C4)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzenesulfonamide core substituted with a fluorine atom at the para position. A benzyl group, connected via an amide bond to a piperazine ring, extends from the sulfonamide nitrogen. The piperazine moiety is further substituted with a phenyl group, creating a multifunctional structure optimized for receptor interaction .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₅FN₄O₃S |
| Molecular Weight | 504.56 g/mol |
| logP (Predicted) | 3.2 ± 0.5 |
| Hydrogen Bond Donors | 2 (Sulfonamide NH) |
| Hydrogen Bond Acceptors | 6 (Sulfonyl O, Amide O, Piperazine N) |
The fluorine atom enhances electronegativity, influencing electron distribution across the aromatic ring and modifying reactivity toward electrophilic substitution . The sulfonamide group contributes acidity (pKa ≈ 10.2), while the piperazine ring (pKa ≈ 9.5 for secondary amines) enables pH-dependent solubility.
Synthetic Methodology
Retrosynthetic Analysis
The synthesis involves three key intermediates:
-
4-Fluorobenzenesulfonamide: Prepared via sulfonation of fluorobenzene followed by amidation.
-
4-(Chlorocarbonyl)benzyl bromide: Generated through Friedel-Crafts acylation of toluene derivatives.
-
1-Phenylpiperazine: Synthesized via cyclization of dichloroethane with aniline derivatives .
Stepwise Assembly
-
Amide Coupling: React 4-fluorobenzenesulfonamide with 4-(bromomethyl)benzoyl chloride in the presence of triethylamine to form N-benzyl sulfonamide.
-
Piperazine Conjugation: Treat the intermediate with 1-phenylpiperazine under Mitsunobu conditions (DIAD, PPh₃) to install the piperazine-carbonyl linkage .
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Et₃N, DCM | 0–25°C | 4 h | 78% |
| 2 | DIAD, PPh₃, THF | 80°C | 12 h | 65% |
Pharmacological Activity and Mechanism
GlyT1 Inhibition
The compound demonstrates potent glycine transporter 1 (GlyT1) inhibition (IC₅₀ = 12 nM in HEK293 cells expressing hGlyT1b), as evidenced by radioligand displacement assays using [³H]glycine . GlyT1 blockade increases synaptic glycine levels, potentiating NMDA receptor activity—a mechanism relevant to schizophrenia and cognitive disorders.
Table 3: In Vitro Pharmacological Profile
| Target | Assay Type | Result |
|---|---|---|
| GlyT1 | Radioligand | IC₅₀ 12 nM |
| 5-HT₂A | cAMP inhibition | EC₅₀ >1 μM |
| DAT | [³H]DA uptake | No effect |
Neurobehavioral Effects
In murine models:
-
Prepulse Inhibition (PPI): 30 mg/kg i.p. restored PPI deficits induced by MK-801 (p < 0.01 vs. vehicle), indicating antipsychotic potential.
-
Morris Water Maze: Chronic administration (14 days) improved spatial memory in aged rats (escape latency reduced by 42%, p < 0.001) .
Therapeutic Applications and Clinical Relevance
Schizophrenia
The compound’s dual action—enhancing NMDA function via GlyT1 inhibition while avoiding direct receptor agonism—reduces risks of excitotoxicity. Phase IIa trials of analogs showed:
-
24% reduction in PANSS total score (p = 0.03)
-
Tolerability superior to D-serine adjuncts (discontinuation rate 8% vs. 21%) .
Cognitive Impairment
In Alzheimer’s models (APP/PS1 mice):
-
6-week treatment decreased amyloid-β plaque load by 33% (p < 0.05)
| Species | LD₅₀ (mg/kg) | Notable Effects |
|---|---|---|
| Mouse | 320 (oral) | Transient hypoactivity (2 h) |
| Rat | 480 (i.v.) | QTc prolongation at >100 mg/kg |
Genotoxicity
-
Ames Test: Negative up to 500 μg/plate (TA98, TA100 strains)
-
Micronucleus Assay: No clastogenicity at therapeutic doses .
Future Directions and Optimization
Prodrug Strategies
Esterification of the sulfonamide (e.g., ethoxycarbonyl prodrug) increases oral bioavailability from 22% to 68% in primates while maintaining CNS penetration (brain/plasma ratio = 0.9) .
Polypharmacology
Structural modifications to target additional receptors:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume